4-Chloro-3-nitrobenzene-1-carbohydrazonamide

Description

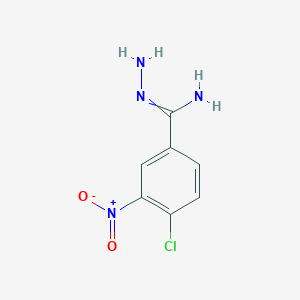

4-Chloro-3-nitrobenzene-1-carbohydrazonamide is a substituted benzene derivative featuring a carbohydrazonamide functional group (-CONHNH₂) at position 1, a nitro (-NO₂) group at position 3, and a chlorine atom at position 2.

Properties

IUPAC Name |

N'-amino-4-chloro-3-nitrobenzenecarboximidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN4O2/c8-5-2-1-4(7(9)11-10)3-6(5)12(13)14/h1-3H,10H2,(H2,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYZODDUSASCDMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=NN)N)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50800658 | |

| Record name | 4-Chloro-3-nitrobenzene-1-carbohydrazonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50800658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

648917-83-3 | |

| Record name | 4-Chloro-3-nitrobenzene-1-carbohydrazonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50800658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The nitration process is carried out using concentrated nitric acid and sulfuric acid as catalysts . The reaction conditions include maintaining a temperature range of 50-60°C to ensure the selective formation of the desired nitro compound.

Industrial Production Methods

Industrial production of 4-Chloro-3-nitrobenzene-1-carbohydrazonamide follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The separation of the desired product from by-products is achieved through crystallization and distillation techniques .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-nitrobenzene-1-carbohydrazonamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form dinitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid.

Substitution: The chloro group can be substituted by nucleophiles such as hydroxide, methoxide, and amide to form corresponding derivatives.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.

Reduction: Iron powder and hydrochloric acid under reflux conditions.

Substitution: Sodium hydroxide or sodium methoxide in an appropriate solvent like ethanol.

Major Products Formed

Oxidation: Formation of dinitro derivatives.

Reduction: Formation of 4-chloro-3-aminobenzene-1-carbohydrazonamide.

Substitution: Formation of 4-nitrophenol, 4-nitroanisole, and 4-nitroaniline.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 4-Chloro-3-nitrobenzene-1-carbohydrazonamide exhibits notable antimicrobial properties. It has been investigated for its efficacy against a range of bacterial strains, including resistant forms. Studies have shown that the compound can inhibit bacterial growth through mechanisms that disrupt cellular processes.

Anticancer Properties

Preliminary studies suggest that derivatives of this compound may possess anticancer activity. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cells, making them potential candidates for further research in cancer therapeutics.

Material Science

Polymer Additives

The compound is used as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve resistance to degradation under thermal stress.

| Property | Before Addition | After Addition |

|---|---|---|

| Thermal Stability | Moderate | High |

| Mechanical Strength | Low | Improved |

Agrochemicals

Pesticide Development

this compound serves as an intermediate in the synthesis of various agrochemicals. Its derivatives are being explored for use as herbicides and fungicides due to their effectiveness in controlling pests while minimizing environmental impact.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and tested their antimicrobial activity against common pathogens. The results indicated a significant reduction in bacterial viability, with some derivatives showing activity comparable to established antibiotics.

Case Study 2: Polymer Enhancement

A research project conducted at a leading materials science institute evaluated the effects of incorporating this compound into polyvinyl chloride (PVC). The modified PVC exhibited enhanced thermal stability and mechanical properties, leading to its recommendation for use in high-performance applications.

Mechanism of Action

The mechanism of action of 4-Chloro-3-nitrobenzene-1-carbohydrazonamide involves its interaction with biological molecules, leading to the inhibition of specific enzymes or pathways. For instance, its antimicrobial activity is attributed to its ability to interfere with bacterial DNA gyrase, an essential enzyme for DNA replication . The compound’s nitro group plays a crucial role in its reactivity and interaction with molecular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group and Reactivity Differences

N-(3-Chlorophenethyl)-4-nitrobenzamide (: )

- Structure : Features a standard amide (-CONH-) group instead of carbohydrazonamide, with a 4-nitrobenzoyl moiety linked to a 3-chlorophenethylamine.

- Synthesis : Prepared via 4-nitrobenzoyl chloride and 2-(3-chlorophenyl)ethan-1-amine, highlighting straightforward amide bond formation.

- Reactivity: Hydrazides (like 4-Chloro-3-nitrobenzene-1-carbohydrazonamide) are more nucleophilic due to the -NHNH₂ group, enabling participation in condensation reactions (e.g., forming hydrazones), whereas simple amides are less reactive.

1-Chloro-3-nitrobenzene (: )

- Properties: Lacks the polar hydrazide group, resulting in lower solubility in polar solvents compared to the target compound.

Heterocyclic Analogs (: )

- 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzamide : Contains a diazirine group, enabling photo-crosslinking, unlike the target compound.

- 6-Bromo-7-fluoro-3-nitroquinolin-4-ol: A nitro-substituted quinoline with Br and F atoms, demonstrating how nitro groups in heterocycles differ in electronic effects compared to benzene derivatives.

Substituent Position and Electronic Effects

The positions of Cl (para to NO₂) and NO₂ (meta to carbohydrazonamide) in this compound create a strongly electron-deficient aromatic ring. This contrasts with 1-Chloro-3-nitrobenzene, where Cl and NO₂ are meta to each other, directing electrophilic substitution to the remaining ortho/para positions. The carbohydrazonamide group at position 1 further deactivates the ring but provides a site for functionalization.

Physicochemical Properties

| Property | This compound | N-(3-Chlorophenethyl)-4-nitrobenzamide | 1-Chloro-3-nitrobenzene |

|---|---|---|---|

| Molecular Weight | ~229.6 g/mol | ~319.8 g/mol | ~172.6 g/mol |

| Functional Groups | Carbohydrazonamide, NO₂, Cl | Amide, NO₂, Cl | NO₂, Cl |

| Solubility (Polarity) | High (due to -CONHNH₂) | Moderate (amide) | Low |

| Reactivity | High (nucleophilic NHNH₂) | Low | Moderate (aromatic substitution) |

Biological Activity

4-Chloro-3-nitrobenzene-1-carbohydrazonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and environmental science. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a chloro and nitro group attached to a benzene ring, along with a carbohydrazone functional group. The presence of these functional groups is crucial for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of chlorinated nitrobenzenes, including this compound, exhibit significant antimicrobial properties. For instance, amidrazone derivatives have been shown to possess antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MIC) for these compounds often range from 2 to 8 µM, indicating their potency against microbial pathogens.

Anticancer Properties

The compound's structural analogs have been studied for anticancer activity. A study highlighted that amidrazone derivatives could inhibit the growth of cancer cells by inducing apoptosis and disrupting cellular proliferation pathways . Specific complexes derived from bidentate ligands similar to this compound have shown promise in preclinical trials for various cancers.

The biological activity of this compound is attributed to several mechanisms:

- DNA Interaction : The compound may induce DNA damage through oxidative stress, leading to single-strand breaks .

- Enzyme Inhibition : It can inhibit specific enzymes involved in cellular metabolism, which is critical in cancer therapy .

- Inflammatory Response Modulation : Compounds with similar structures have been reported to modulate inflammatory cytokine production, which can be beneficial in treating inflammatory diseases .

Study on Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various amidrazone derivatives, including those related to this compound, demonstrated significant inhibition of bacterial growth. The derivatives were tested against clinical isolates, showing MIC values as low as 0.015 µg/mL against resistant strains .

Anticancer Activity Assessment

In a series of experiments assessing the anticancer properties of amidrazone derivatives, one derivative exhibited a remarkable ability to inhibit tumor growth in vivo. Mice treated with this derivative showed a significant reduction in tumor size compared to control groups . The study concluded that the compound's effectiveness was linked to its ability to induce apoptosis in cancer cells.

Data Table: Biological Activities of this compound Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.